Iopydone Iopydone
Brand Name: Vulcanchem
CAS No.: 7153-08-4
VCID: VC8472109
InChI: InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
SMILES: C1=C(C(=O)C(=CN1)I)I
Molecular Formula: C5H3I2NO
Molecular Weight: 346.89 g/mol

Iopydone

CAS No.: 7153-08-4

Cat. No.: VC8472109

Molecular Formula: C5H3I2NO

Molecular Weight: 346.89 g/mol

* For research use only. Not for human or veterinary use.

Iopydone - 7153-08-4

Specification

CAS No. 7153-08-4
Molecular Formula C5H3I2NO
Molecular Weight 346.89 g/mol
IUPAC Name 3,5-diiodo-1H-pyridin-4-one
Standard InChI InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Standard InChI Key FRPFEVLOFNAKBS-UHFFFAOYSA-N
SMILES C1=C(C(=O)C(=CN1)I)I
Canonical SMILES C1=C(C(=O)C(=CN1)I)I

Introduction

Chemical and Structural Properties of Iopydone

Molecular Characteristics

Iopydone (C₅H₃I₂NO) is an achiral compound with a molecular weight of 346.89 g/mol . Its structure features two iodine atoms attached to a pyridine ring, contributing to its radiodensity. The absence of stereocenters or E/Z isomerism simplifies its synthesis and quality control . The SMILES notation (IC₁=CNC=C(I)C₁=O) and InChI key (FRPFEVLOFNAKBS-UHFFFAOYSA-N) provide precise descriptors for its chemical configuration .

Table 1: Key Molecular Properties of Iopydone

PropertyValue
Molecular FormulaC₅H₃I₂NO
Molecular Weight346.89 g/mol
StereochemistryAchiral
Iodine Content~73.4% (by mass)
Density1.31 g/cm³
SolubilityWater-soluble suspension

The high iodine content (73.4%) ensures optimal X-ray attenuation, critical for visualizing bronchial structures . Unlike ionic contrast agents, iopydone's nonionic nature reduces osmolality-related side effects, though hyperviscosity from additives like sodium carboxymethylcellulose (0.5% in Hytrast) posed challenges .

Clinical Applications in Bronchography

Development of Hytrast

Hytrast, a 50% w/v suspension of iopydone and iopydol, emerged in the 1960s as a superior bronchographic agent . Its formulation included stabilizers like methyl/propyl parabens and monosodium phosphate to prolong shelf life and prevent microbial growth . Clinical trials demonstrated that Hytrast adhered tightly to bronchial mucosa without pooling in alveoli, reducing post-procedural pneumonia risks compared to earlier oil-based agents .

Technical Advantages

Radiologists favored Hytrast for its ability to produce "fine dense coatings" of bronchial walls, enabling precise diagnosis of tumors, strictures, and congenital anomalies . The suspension’s viscosity, adjusted via sodium carboxymethylcellulose, ensured even distribution during instillation . Post-bronchography fever occurred in 15–20% of cases, but severe complications were rare until a 1965 JAMA report documented a fatal reaction linked to alveolar filling and subsequent pneumonia .

Regulatory and Industrial Status

Patent History and Availability

Originally patented under DE556142, iopydone saw limited adoption outside Europe and Japan . As of 2025, it is listed as "backorder" by suppliers like TargetMol, reflecting diminished clinical demand . Merck’s discontinuation of Hytrast in the 1980s aligned with shifts toward computed tomography (CT)-guided imaging, reducing reliance on direct bronchographic methods .

Future Directions and Alternatives

Role in Contemporary Radiology

While obsolete in most settings, iopydone retains niche use in complex airway evaluations where CT is inconclusive . Researchers are exploring its derivatives for targeted tumor imaging, leveraging its high iodine density .

Emerging Alternatives

Multimodal agents combining iodine with gadolinium or gold nanoparticles promise enhanced resolution and reduced toxicity, potentially eclipsing traditional iodinated media .

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